1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one
Description
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-9-12(10(2)17(3)16-9)13(21)18-5-6-19(11(20)8-18)14-15-4-7-22-14/h4,7H,5-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMAFXHWIIUTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring can be synthesized via a cyclization reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Coupling Reactions: The thiazole and pyrazole intermediates are then coupled using a suitable linker, often involving amide bond formation.
Formation of Piperazinone: The final step involves the cyclization to form the piperazinone ring, which can be achieved through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the synthesis to large-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one serves as a building block for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions such as oxidation, reduction, and substitution .
Biology
Biologically, this compound is studied for its potential bioactive properties. Research indicates that it may exhibit:
- Antimicrobial Activity : Potential against various pathogens.
- Antifungal Properties : Efficacy in inhibiting fungal growth.
- Antiviral Effects : Possible applications in combating viral infections.
Such properties make it a candidate for further exploration in drug development .
Medicine
In medicinal chemistry, the compound is explored for its therapeutic effects. It may act as a lead compound in developing drugs targeting specific enzymes or receptors. For instance:
- PDE Inhibition : Derivatives have shown significant inhibition of phosphodiesterase enzymes (PDE3A and PDE3B), which are crucial in cardiovascular diseases .
The potential to modulate enzyme activity positions this compound as a promising candidate for cardiovascular therapies .
Industry
Industrially, this compound can be utilized in developing new materials with specific properties. Applications may include:
- Polymer Production : Enhancing material properties.
- Coatings : Providing protective layers with unique characteristics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines (e.g., lung and prostate cancer) with IC50 values indicating potent activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 (Prostate) | 0.33 |
| Compound B | MCF-7 (Breast) | 3.97 |
| Compound C | HCT116 (Colon) | 16.42 |
Mechanism of Action
The mechanism of action of 1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Thiazol-2-yl)-4-(1H-pyrazole-4-carbonyl)piperazin-2-one: Lacks the trimethyl groups on the pyrazole ring.
1-(Thiazol-2-yl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one: Has fewer methyl groups on the pyrazole ring.
1-(Thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine-2-one: Contains a piperidine ring instead of a piperazinone ring.
Uniqueness
1-(Thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one is unique due to the presence of both thiazole and pyrazole rings, along with the piperazinone moiety. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for various applications.
Biological Activity
1-(Thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one is a complex organic compound that combines a thiazole ring, a pyrazole ring, and a piperazinone moiety. This unique structure suggests potential biological activities, making it an interesting candidate for medicinal chemistry and pharmacological research.
- Molecular Formula : C₁₄H₁₇N₅O₂S
- Molecular Weight : 319.38 g/mol
- CAS Number : 2310100-53-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₅O₂S |
| Molecular Weight | 319.38 g/mol |
| CAS Number | 2310100-53-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Synthesized from a suitable thioamide and an α-haloketone through cyclization.
- Synthesis of the Pyrazole Ring : Formed by reacting a 1,3-diketone with hydrazine under acidic or basic conditions.
- Coupling Reactions : The thiazole and pyrazole intermediates are coupled to form the final product through amide bond formation.
Biological Activity
The biological activities of this compound have been explored in various studies:
Antimicrobial Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate activity against various bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL . The compound may act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
Pyrazole derivatives have been recognized for their anticancer activities. In vitro studies have evaluated their effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, derivatives linked to pyrazole structures were tested against different cancer cell lines with varying degrees of success in reducing viability .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antimicrobial Activity :
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects of pyrazole derivatives on breast cancer cell lines.
- Methodology : Various concentrations of compounds were applied to MCF-7 and MDA-MB-231 cells.
- Results : Significant reductions in cell viability were observed, with some compounds demonstrating synergistic effects when combined with doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
